N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a benzodioxine ring, an oxazolidine ring, and a sulfonyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxine and oxazolidine intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzodioxine and oxazolidine rings may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can be compared with other similar compounds, such as:
- N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide
- N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-hydroxyphenyl)methyl]ethanediamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of functional groups in N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide makes it distinct and valuable for various applications.
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates various structural motifs, including a benzodioxine moiety and oxazolidine structure, which are known for their diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H22N4O7S, with a molecular weight of approximately 498.55 g/mol. Its structure features:
- Benzodioxine core : Known for its role in enzyme inhibition.
- Oxazolidinyl group : Associated with various therapeutic effects.
- Sulfonamide derivative : Contributes to antimicrobial activity.
Structural Features Table
Component | Description | Biological Activity |
---|---|---|
Benzodioxine | Core structure | Enzyme inhibition |
Oxazolidine | Ring structure | Antimicrobial and potential antidepressant |
Sulfonamide | Functional group | Antimicrobial and anti-inflammatory |
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant inhibitory effects on various enzymes. Notably:
- α-glucosidase Inhibition : This activity suggests potential applications in diabetes management by regulating carbohydrate metabolism.
- Acetylcholinesterase Inhibition : This could have implications for Alzheimer's disease treatment due to its role in neurotransmitter regulation .
Anti-inflammatory and Anticancer Properties
The benzodioxane derivatives have been studied for their anti-inflammatory and anticancer activities:
- A study demonstrated that certain 1,4-benzodioxane derivatives exhibited notable anti-inflammatory effects, with specific structural modifications enhancing these activities .
- Another derivative was identified as an HSF1 pathway inhibitor, showing growth inhibitory activities in human ovarian carcinoma models .
The mechanism of action for this compound likely involves:
- Interaction with specific molecular targets such as enzymes or receptors.
- The benzodioxine ring may interact with hydrophobic pockets within proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues.
- The oxazolidine and methoxyphenyl moieties may enhance binding affinity through additional interactions .
Study 1: Antidiabetic Potential
A study explored the α-glucosidase inhibitory activity of various benzodioxane derivatives. The results indicated that modifications at specific positions on the benzodioxane core significantly impacted enzyme inhibition, suggesting that this compound could be a promising candidate for further development as an antidiabetic agent.
Study 2: Anticancer Activity
In another investigation involving human ovarian carcinoma xenografts, compounds similar to this compound were shown to inhibit tumor growth effectively. The study emphasized the importance of the benzodioxane moiety for maintaining biological activity against cancer cells .
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O8S/c1-30-17-5-3-2-4-15(17)13-23-21(26)22(27)24-14-20-25(8-9-33-20)34(28,29)16-6-7-18-19(12-16)32-11-10-31-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJUFKNDMMZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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